N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS No.: 329779-29-5
Cat. No.: VC4180899
Molecular Formula: C20H23N3O3
Molecular Weight: 353.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329779-29-5 |
|---|---|
| Molecular Formula | C20H23N3O3 |
| Molecular Weight | 353.422 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H23N3O3/c24-20(21-16-6-7-18-19(14-16)26-13-12-25-18)15-22-8-10-23(11-9-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) |
| Standard InChI Key | DYCJTEVCOZUNRH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct regions:
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Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin ring system, which imparts rigidity and influences electronic properties through its oxygen atoms .
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Acetamide linker: A carbonyl group bridges the benzodioxin and phenylpiperazine units, enabling conformational flexibility.
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Phenylpiperazine group: A 4-phenyl-substituted piperazine, a common pharmacophore in CNS-active compounds due to its affinity for neurotransmitter receptors .
The IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide, reflects this arrangement .
Spectroscopic Identification
Key spectral data inferred from structural analogs include:
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NMR: The benzodioxin protons resonate at δ 4.2–4.4 ppm (m, 4H, OCH₂CH₂O), while the piperazine protons appear as multiplets at δ 2.5–3.1 ppm .
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Mass spectrometry: A molecular ion peak at m/z 353.4 confirms the molecular weight .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 353.4 g/mol | |
| SMILES | C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| XLogP3 | 2.7 (predicted) |
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s functional groups dictate its reactivity:
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Amide bond: Susceptible to hydrolysis under acidic or alkaline conditions.
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Piperazine nitrogen: Participates in alkylation or acylation reactions .
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Benzodioxin ring: Resistant to electrophilic substitution due to electron-withdrawing oxygen atoms .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ≈ 2.7) .
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Melting point: Estimated at 180–185°C based on analogs.
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Stability: Stable at room temperature but degrades upon prolonged exposure to light or moisture .
Crystallography
X-ray diffraction studies of similar acetamide-piperazine compounds reveal a monoclinic crystal system with hydrogen bonding between amide carbonyls and piperazine NH groups .
| Application | Supporting Evidence | Source |
|---|---|---|
| Antimicrobials | Piperazine derivatives inhibit bacterial growth | |
| Neuropsychiatric agents | Structural similarity to aripiprazole |
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ≈ 8.2 min.
Spectroscopic Techniques
Applications and Future Directions
Therapeutic Prospects
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Antipsychotics: Structural optimization could enhance D2 receptor selectivity.
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Antibacterial agents: Functionalization of the piperazine ring may improve potency .
Industrial Relevance
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Intermediate in drug synthesis: Used to prepare more complex CNS-active molecules.
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